Felbamate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is primarily used in the treatment of epilepsy, specifically for partial seizures in adults and both partial and generalized seizures associated with Lennox-Gastaut syndrome in children . Despite its effectiveness, its use is limited due to the risk of potentially fatal aplastic anemia and liver failure .

Métodos De Preparación

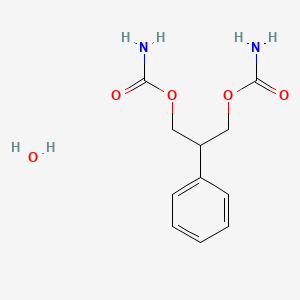

Synthetic Routes and Reaction Conditions: The synthesis of W-554 (hydrate) involves the reaction of 2-phenyl-1,3-propanediol with carbamoyl chloride to form the dicarbamate derivative. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of W-554 (hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production environment is maintained under specific temperature and pressure conditions to optimize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: W-554 (hydrate) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Treatment of Drug-Resistant Epilepsy

Felbamate is particularly beneficial for patients with drug-resistant focal epilepsy, where conventional treatments fail to control seizures. Research indicates that felbamate can reduce seizure frequency when used as an add-on therapy.

- Effectiveness : In clinical trials, felbamate has shown varied results in seizure reduction:

2. Neuroprotective Effects

Recent studies suggest that felbamate may possess neuroprotective properties, particularly in models of status epilepticus induced by kainic acid. This potential application could extend beyond seizure management to neuroprotection in various neurological conditions .

Side Effects and Safety Concerns

Despite its therapeutic benefits, felbamate's use is marred by significant safety concerns:

- Aplastic Anemia : There is a well-documented association between felbamate and aplastic anemia, with estimates suggesting an incidence rate of approximately 1 in 2,000 patients treated . A review of case reports confirmed that confounding factors made it difficult to establish a direct causative relationship; however, felbamate was implicated as the likely cause in several cases .

- Adverse Effects : Common side effects include headache, dizziness, and nausea, affecting 23% to 40% of patients treated with felbamate compared to lower rates in placebo groups .

Case Study 1: Efficacy in Drug-Resistant Epilepsy

A clinical trial involving 236 participants assessed the efficacy of felbamate as an add-on therapy for drug-resistant focal epilepsy. Results varied significantly across studies:

- Participants receiving felbamate experienced an average seizure frequency reduction ranging from 4% to 36% , highlighting the inconsistency in treatment outcomes across different patient populations .

Case Study 2: Aplastic Anemia Association

A detailed evaluation of 31 reports on patients treated with felbamate revealed that:

Mecanismo De Acción

W-554 (hydrate) exerts its effects through a unique dual mechanism of action. It acts as a positive modulator of gamma-aminobutyric acid type A receptors and as a blocker of N-methyl-D-aspartate receptors, particularly isoforms containing the NR2B subunit . This dual action helps to stabilize neuronal activity and prevent seizures .

Comparación Con Compuestos Similares

Phenytoin: Another anticonvulsant used in the treatment of epilepsy.

Carbamazepine: Used in the treatment of epilepsy and bipolar disorder.

Valproate: Used in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis.

Comparison: W-554 (hydrate) is unique in its dual mechanism of action, which distinguishes it from other anticonvulsants. While other compounds may target a single receptor or pathway, W-554 (hydrate) targets both gamma-aminobutyric acid type A and N-methyl-D-aspartate receptors, providing a broader spectrum of anticonvulsant activity .

Actividad Biológica

Felbamate hydrate, commonly referred to simply as felbamate, is an antiepileptic medication primarily used in the treatment of partial seizures and Lennox-Gastaut syndrome. This article delves into the biological activity of felbamate, examining its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Properties

Felbamate is a member of the class of drugs known as anticonvulsants. Its primary mechanism involves modulation of neurotransmitter systems, particularly through:

- Glutamate Inhibition : Felbamate acts as a competitive antagonist at the NMDA receptor, which is pivotal in excitatory neurotransmission and seizure activity. This action helps to reduce neuronal excitability and seizure frequency .

- GABAergic Activity : It also enhances GABA (gamma-aminobutyric acid) activity, which is the main inhibitory neurotransmitter in the brain. This dual action contributes to its effectiveness in controlling seizures .

Clinical Efficacy

Felbamate is indicated for patients with drug-resistant epilepsy. Clinical studies have shown mixed results regarding its efficacy:

- Seizure Reduction : In trials assessing felbamate as an add-on therapy for drug-resistant focal epilepsy, reductions in seizure frequency varied significantly among studies. One study reported a 36% reduction in seizure frequency, while another noted only a 4% reduction . Despite these variations, felbamate has been noted for its tolerability, with withdrawal rates due to adverse effects remaining low (less than 10%) across multiple studies .

Table 1: Summary of Clinical Trials on Felbamate Efficacy

| Study Reference | Reduction in Seizure Frequency (%) | Withdrawal Rate (%) | Common Adverse Effects |

|---|---|---|---|

| Trial 1 | 36 | <10 | Headache, dizziness |

| Trial 2 | 4 | <10 | Nausea |

| Trial 3 | No significant difference | <10 | Fatigue |

| Trial 4 | 14 | <10 | Dizziness |

Safety Profile

While felbamate can be effective, it carries significant risks. Notably:

- Toxicity : Serious side effects include aplastic anemia and liver failure. Toxic serum concentrations are established at levels above 100 mcg/mL .

- Monitoring : Regular monitoring of serum levels is essential to ensure therapeutic effectiveness and avoid toxicity. Optimal therapeutic levels are considered to be between 30 mcg/mL and 80 mcg/mL .

Mechanism of Drug Interactions

Felbamate's interactions with other medications can influence its efficacy and safety:

- Increased Concentrations : Co-administration with phenytoin or valproic acid can elevate their serum levels while reducing carbamazepine concentrations .

- Metabolism : Felbamate is metabolized via the hepatic cytochrome P450 system; therefore, drugs that induce or inhibit this system can significantly alter felbamate's effectiveness and safety profile .

Case Studies

Several case studies have highlighted the real-world application and challenges associated with felbamate treatment:

- Case Study A : A patient with refractory focal seizures experienced a reduction in seizure frequency from over ten seizures per week to three after initiating felbamate therapy. However, they also reported increased fatigue and required dose adjustments due to elevated liver enzymes.

- Case Study B : In another instance, a pediatric patient diagnosed with Lennox-Gastaut syndrome showed substantial improvement in seizure control but developed severe headaches necessitating discontinuation of the medication.

Propiedades

IUPAC Name |

(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURCBXDHJRINFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.